1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

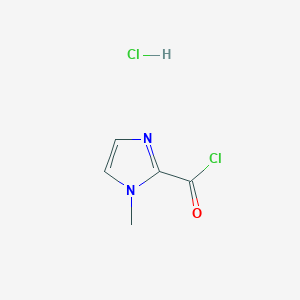

1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carbonyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to yield 1-methyl-1H-imidazole-2-carboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis and other reactions.

Major Products:

Amides, Esters, and Thioesters: Formed through substitution reactions.

1-Methyl-1H-imidazole-2-carboxylic acid: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is primarily explored for its potential therapeutic applications. Its structure allows for interactions with biological macromolecules such as proteins and nucleic acids, which can lead to the development of novel pharmaceuticals. Specifically, research indicates that derivatives of imidazole compounds often exhibit significant biological activity, including antimicrobial and anticancer properties .

Case Studies:

- A study demonstrated that imidazole derivatives can inhibit specific enzymes involved in cancer progression, suggesting that this compound could be a lead compound for drug development targeting these pathways .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing various compounds. Its carbonyl chloride functionality enables it to participate in acylation reactions, facilitating the formation of amides and esters from amines and alcohols respectively.

Synthesis Example:

- The compound can be used to synthesize (1-Methyl-1H-imidazol-2-yl)methanol derivatives through reactions with carbonyl compounds, highlighting its utility in creating complex organic molecules .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Research indicates that imidazole-based compounds can enhance charge carrier mobility in organic electronic devices, which is critical for improving the efficiency of organic light-emitting diodes (OLEDs) and organic solar cells.

Research Findings:

- Studies have shown that incorporating imidazole derivatives into polymer matrices can significantly improve the electrical conductivity and overall performance of organic semiconductors .

Mecanismo De Acción

The mechanism of action of 1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic transformations and modifications of biomolecules .

Comparación Con Compuestos Similares

1-Methylimidazole: Lacks the carbonyl chloride group but shares the imidazole ring structure.

1-Methyl-1H-imidazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.

Uniqueness: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the imidazole ring. This combination imparts distinct reactivity and versatility in synthetic applications .

Actividad Biológica

1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Its unique structure, characterized by a five-membered ring containing nitrogen atoms, contributes to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅H₆Cl₂N₂O

- Molecular Weight : 181.02 g/mol

- Structure : Features a chlorocarbonyl group which enhances reactivity in various organic reactions.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds within the imidazole class are known for their diverse biological properties, including:

- Antimicrobial Activity : Many imidazole derivatives exhibit antifungal and antibacterial properties.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases.

- Anticancer Properties : Certain imidazole derivatives have shown promise in cancer research, particularly in targeting specific cellular pathways.

The mechanisms through which this compound may exert its biological effects include:

- Interaction with Enzymes and Receptors : The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or receptor binding sites.

- Cellular Pathway Modulation : Similar compounds have been shown to influence pathways related to cell proliferation and apoptosis, indicating potential utility in cancer therapy.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-5-carbonyl chloride | C₅H₆Cl₂N₂O | Different position of the carbonyl group |

| 3-Methylimidazole | C₅H₇N₂ | Lacks carbonyl and chlorine functionalities |

| 2-Methylimidazole | C₅H₇N₂ | Similar structure but different methylation site |

These comparisons highlight how variations in structure can influence biological activity.

Case Studies and Research Findings

Several studies have investigated related compounds within the imidazole class, providing insight into their biological activities:

- Anticancer Activity : Research has shown that certain imidazole derivatives can effectively suppress tumor cell growth by targeting specific mitotic pathways. For instance, small molecules that inhibit the Hec1/Nek2 pathway demonstrated significant anticancer effects in vitro and in vivo .

- Antimicrobial Properties : A study indicated that imidazole derivatives possess broad-spectrum antimicrobial activity, suggesting that this compound could exhibit similar properties .

- Inflammation Modulation : Imidazoles have been explored for their anti-inflammatory effects, with some derivatives showing promise in reducing inflammation in preclinical models .

Propiedades

IUPAC Name |

1-methylimidazole-2-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c1-8-3-2-7-5(8)4(6)9;/h2-3H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUSXNLLNFYPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.